Dimethyl-9H-xanthene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
40522-91-6 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,2-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
InChI Key |
PQPVYEDTTQIKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C |
Origin of Product |
United States |
An Overview of Key Research Areas Pertaining to Dimethyl 9h Xanthene Architectures
Classical and Contemporary Synthetic Routes to the 9H-Xanthene Scaffold
The construction of the 9H-xanthene core can be achieved through several established and modern synthetic pathways. These methods often involve the formation of the central pyran ring by connecting two phenolic moieties with a one-carbon unit.
Condensation Reactions Utilizing Aldehydes and Phenolic Precursors
A prevalent and classical method for synthesizing 9H-xanthene derivatives is the condensation of aldehydes with phenolic precursors. researchgate.net This approach typically involves the reaction of an aldehyde with two equivalents of a phenol (B47542) or a substituted phenol, such as xylenol, in the presence of an acid catalyst. academie-sciences.fr The reaction proceeds through the formation of a bisphenol intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final xanthene product. academie-sciences.fr The choice of aldehyde and phenolic precursor dictates the substitution pattern on the resulting xanthene scaffold. For instance, the reaction of 3,5-xylenol with various aromatic aldehydes produces 9H-xanthene derivatives. academie-sciences.fr
A specific example is the synthesis of 9,9-dimethyl-9H-xanthene, which can be achieved through a two-step process involving the lithiation of diphenyl ether followed by quenching with acetone. vulcanchem.comchemicalbook.com This method results in a high yield of the desired product. vulcanchem.comchemicalbook.com
Multicomponent Reactions (MCRs) for Xanthene Derivative Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like xanthene derivatives from three or more starting materials in a single step. scholarsresearchlibrary.commdpi.com These reactions are highly atom-economical and align with the principles of green chemistry. scholarsresearchlibrary.com A common MCR approach for xanthene synthesis involves the condensation of an aldehyde, a β-naphthol or other activated phenolic compound, and a cyclic 1,3-dicarbonyl compound like dimedone. scholarsresearchlibrary.comresearchgate.net Various catalysts can be employed to facilitate these reactions, including solid acids and ionic liquids. scholarsresearchlibrary.comnih.gov The use of MCRs allows for the rapid generation of a library of structurally diverse xanthene derivatives. scholarsresearchlibrary.com
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. academie-sciences.frscilit.com Many synthetic routes to 9H-xanthenes can be performed as one-pot procedures. academie-sciences.frscilit.comorientjchem.org For example, the acid-catalyzed condensation of xylenols and aldehydes can be carried out in a single step under solvent-free conditions. academie-sciences.fr Similarly, multicomponent reactions are inherently one-pot processes. mdpi.com The development of one-pot methodologies is a continuous effort in the field to create more efficient and environmentally friendly synthetic protocols for xanthene derivatives. nih.govacademie-sciences.fr
Regioselective Synthesis of Substituted Dimethyl-9H-xanthenes
The ability to control the position of substituents on the this compound core is crucial for tailoring the properties of the final molecule. Regioselective synthesis aims to achieve this control. An example of a regioselective synthesis is a three-component domino reaction involving dimedone, aromatic aldehydes, and 1,3-cyclohexanedione, which is promoted by ascorbic acid as an organocatalyst, to produce 3,3-dimethyl-9-phenyl-2H-xanthene-1,8(5H,9H)-diones. researchgate.net This method demonstrates the ability to selectively form specific isomers of substituted xanthenes. researchgate.net Further research into regioselective methods will enable the precise synthesis of a wider range of functionalized this compound derivatives for various applications. rsc.org
Catalyst-Mediated Synthesis
Catalysts play a pivotal role in modern organic synthesis, often enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of dimethyl-9H-xanthenes and their derivatives frequently employs various catalytic systems.
Acid-Catalyzed Approaches (e.g., p-Toluenesulfonic Acid (pTSA)-catalyzed)
Acid catalysts are widely used in the synthesis of 9H-xanthenes, particularly in condensation reactions. academie-sciences.fr p-Toluenesulfonic acid (pTSA) is a commonly employed, efficient, and commercially available solid acid catalyst for this purpose. academie-sciences.frresearchgate.netscielo.org.za It effectively promotes the condensation of xylenols with aromatic aldehydes to form 9H-xanthene derivatives, often under solvent-free conditions and with good to excellent yields. academie-sciences.frresearchgate.net The reaction mechanism is believed to involve the in-situ formation of a quinone methide intermediate. academie-sciences.frresearchgate.net The use of pTSA offers several advantages, including operational simplicity, high yields, and easy purification of the products. academie-sciences.fr
Below is a table summarizing the pTSA-catalyzed synthesis of various 9H-xanthene derivatives from 3,5-xylenol and different aromatic aldehydes.
| Aldehyde | Product | Yield (%) |
| 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-1,3,6,8-tetramethyl-9H-xanthene | 91 |
| Benzaldehyde | 1,3,6,8-Tetramethyl-9-phenyl-9H-xanthene | 88 |
| 4-Nitrobenzaldehyde | 1,3,6,8-Tetramethyl-9-(4-nitrophenyl)-9H-xanthene | 85 |
| 4-Methylbenzaldehyde | 1,3,6,8-Tetramethyl-9-(p-tolyl)-9H-xanthene | 82 |
| Data sourced from a study on pTSA-catalyzed condensation reactions. academie-sciences.fr |
Heteropolyacid Catalysis and Green Chemistry Principles
In the pursuit of environmentally benign synthetic routes, heteropolyacids (HPAs) have emerged as highly effective and reusable catalysts for the synthesis of xanthene derivatives. ajol.info A notable example is the use of the Preyssler type heteropolyacid, H₁₄[NaP₅W₃₀O₁₁₀], in a solvent-free, one-pot condensation reaction. ajol.inforesearchgate.net This method involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with various aromatic aldehydes and either 3,4-methylenedioxyphenol or β-naphthol. ajol.inforesearchgate.net
The key advantages of this approach lie in its adherence to green chemistry principles. The solvent-free conditions reduce waste and the catalyst's ability to be recycled multiple times without significant loss of activity makes the process more economical and sustainable. ajol.inforesearchgate.net For instance, in the synthesis of 7,8-dihydro-7,7-dimethyl-10-phenyl-6H- ajol.inforesearchgate.netdioxolo[4,5-b]xanthen-9(10H)-one, the Preyssler catalyst was successfully reused for three consecutive runs with only a modest decrease in its high-yield performance. ajol.info
The reaction mechanism under HPA catalysis typically involves the initial Knoevenagel condensation of the aldehyde and dimedone, followed by a Michael addition of the second nucleophile (e.g., β-naphthol or 3,4-methylenedioxyphenol) and subsequent cyclodehydration to form the xanthene core. The strong Brønsted acidity of the heteropolyacid facilitates these steps efficiently. mdpi.com
Table 1: Reusability of Preyssler Catalyst in the Synthesis of a Xanthene Derivative ajol.info
| Recycle Number | Time (h) | Yield (%) |
|---|---|---|
| 1 | 2 | 88 |
| 2 | 2 | 85 |
| 3 | 2 | 80 |
Other green approaches include the use of deep eutectic solvents (DESs) like choline (B1196258) chloride-urea and choline chloride-ZnCl₂, which can chemoselectively yield either tetraketones or xanthene derivatives. academie-sciences.fr Furthermore, catalyst-free synthesis in magnetized water has been reported as a green and efficient protocol for producing 1,8-dioxooctahydroxanthenes. scielo.org.mx
Metal-Free Synthetic Methodologies
The development of metal-free synthetic routes is of paramount importance to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. Several innovative metal-free methods for the synthesis of this compound derivatives have been established.
One such approach involves an intramolecular Friedel-Crafts reaction catalyzed by trifluoroacetic acid (TFA). beilstein-archives.org This method utilizes alkene activation to cyclize a precursor molecule, yielding substituted 9-methyl-9-arylxanthenes in good yields at room temperature. beilstein-archives.org The absence of a metal catalyst simplifies the purification process and reduces the environmental impact.
Another notable metal-free method employs 2-aminophenol (B121084) as a mediator in a three-component, one-pot condensation of aldehydes, 2-naphthol, and dimedone. researchgate.net This process operates under solvent-free conditions and offers excellent yields of various 12-aryl or 12-alkyl 8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives. researchgate.net The key advantages of this methodology include short reaction times, ease of product isolation, and the use of a non-toxic, readily available catalyst. researchgate.net
Furthermore, iodine has been demonstrated to be an effective and green catalyst for the electrophilic substitution reaction of xanthen-9-ol with indoles, providing xanthene-indole derivatives in high yields under mild conditions. rsc.org This protocol is characterized by its operational simplicity and tolerance of a wide range of functional groups. rsc.org
Table 2: Synthesis of Xanthene Derivatives Catalyzed by 2-Aminophenol researchgate.net
| Aldehyde | Product Yield (%) |
|---|---|
| Benzaldehyde | 92 |
| 4-Chlorobenzaldehyde | 95 |
| 4-Methylbenzaldehyde | 90 |
| 4-Nitrobenzaldehyde | 96 |
Directed Functionalization Strategies for Methyl Groups and Aromatic Rings
Precise functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Strategies for the directed functionalization of both the methyl groups and the aromatic rings have been developed.
Electrochemical methods have proven to be powerful for the C(sp³)–H functionalization of the benzylic position in xanthene derivatives. mdpi.com This approach allows for the introduction of various functional groups without the need for pre-functionalized substrates. For instance, an electrooxidation-induced radical C(sp³)-H arylation of xanthenes with electron-rich arenes has been achieved under metal catalyst- and oxidant-free conditions. frontiersin.org This method proceeds in a simple undivided cell and demonstrates the potential of electrochemistry in forming C-C bonds with high atom economy. frontiersin.org
The functionalization of the aromatic rings of xanthenes can be achieved through various substitution reactions. For example, electrophilic substitution reactions can introduce a variety of functional groups onto the aromatic core. researchgate.net The regioselectivity of these reactions is often influenced by the existing substituents on the xanthene ring system.
Redox Cycling Approaches for Xanthene/Xanthone (B1684191) Interconversion
The interconversion between xanthenes and their oxidized counterparts, xanthones, is a significant transformation that allows for further diversification of this class of compounds. mdpi.com Redox cycling strategies have been developed to facilitate this process.
A notable method involves a base-catalyzed direct oxidation of pyronines (which can be derived from xanthenes) to xanthones. acs.orgfigshare.comresearchgate.net This process utilizes the addition of water to split the pyronine into a xanthone and a reduced xanthene. The reduced xanthene is then re-oxidized back to the pyronine using an oxidant like iodine, driving the reaction forward. acs.orgfigshare.comresearchgate.net This stepwise chemical redox cycling is effective for the synthesis of xanthones that are otherwise difficult to obtain. acs.orgfigshare.com
This interconversion is also relevant in the context of the biological activity of some xanthene derivatives, where redox cycling can play a role in their mechanism of action, particularly as chelators of redox-active metals like iron and copper. mdpi.com
Ligand Design and Applications in Homogeneous Catalysis
Dimethyl-9H-xanthene-Derived Phosphine (B1218219) Ligands (e.g., Xantphos (B1684198) and its Analogs)
Diphosphine ligands built upon a 9,9-dimethyl-9H-xanthene backbone are a significant class of ancillary ligands in homogeneous catalysis, with 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos, being the most prominent example. wikipedia.orgpharmaffiliates.comnih.gov These ligands are distinguished by their rigid, heterocyclic aromatic framework which positions the phosphorus donor atoms in a specific spatial arrangement. acs.orgacs.orgnih.gov This unique "butterfly-type" structure results in a particularly wide P-M-P "bite angle" when coordinated to a metal center. wikipedia.orgpharmaffiliates.comacs.org Aided by computational chemistry, a range of these ligands have been developed with natural bite angles spanning approximately 100-134 degrees. acs.orgnih.govsemanticscholar.orgacs.org The constrained, yet flexible, coordination geometry enforced by the xanthene backbone has a profound effect on the stability, reactivity, and selectivity of transition metal catalysts in a variety of chemical transformations. acs.orgacs.orgnih.gov
Synthesis and Structural Characterization of Diphosphine Ligands
The synthesis of Xantphos is well-established and proceeds via a double directed ortho-lithiation of the 9,9-dimethyl-9H-xanthene scaffold. wikipedia.orgchemicalbook.com The process involves treating 9,9-dimethylxanthene (B1361183) with a strong base, typically sec-butyllithium, which selectively removes protons from the 4 and 5 positions of the aromatic rings. wikipedia.orgchemicalbook.com The resulting dilithiated intermediate is then quenched with chlorodiphenylphosphine (B86185) to install the two diphenylphosphine (B32561) groups, yielding the final Xantphos ligand. wikipedia.orgchemicalbook.com
A similar strategy is employed for the synthesis of Xantphos analogs with different steric and electronic properties. For instance, ligands with bulky tert-butyl substituents on the phosphorus atoms (t-Bu-Xantphos) are prepared by lithiating the xanthene backbone and subsequently treating it with PtBu₂Cl. wgtn.ac.nzsemanticscholar.org
Structural characterization, primarily through single-crystal X-ray diffraction, has been performed on both the free ligands and their corresponding metal complexes. acs.orgresearchgate.net These studies reveal that the rigid xanthene backbone largely retains its conformation upon coordination to a metal center. acs.org For example, the molecular structures of free Xantphos and its palladium complexes show that the ligand's core structure is only slightly altered upon binding. acs.org The phosphorus atoms are oriented to facilitate coordination with a wide bite angle, a direct consequence of the rigid, boat-like conformation of the central six-membered ring containing the oxygen and the dimethyl-substituted carbon. acs.org
Specific Catalytic Reactions Mediated by this compound Ligands
Ligands based on the 9,9-dimethyl-9H-xanthene scaffold, most notably 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), are renowned for their effectiveness in a wide array of homogeneous catalytic reactions. The unique structural properties of these ligands, particularly their wide "bite angle" and flexibility, have a significant impact on the stability and reactivity of transition metal complexes, leading to highly active and selective catalysts. sigmaaldrich.comnih.gov These ligands have been successfully employed with metals from groups 7 to 11 in reactions such as cross-coupling, hydroformylation, and various carbonylation processes. rsc.org
Cross-Coupling Reactions (e.g., Suzuki, Heck, Allyl Cross-Couplings)
Palladium catalysts supported by Xantphos and its derivatives are highly effective in forming carbon-carbon bonds through various cross-coupling reactions. The ligand's structure is crucial for promoting efficient catalysis with a broad range of substrates, including challenging aryl chlorides. umn.edu
Suzuki-Miyaura Coupling: Xantphos-ligated palladium complexes are utilized in Suzuki-Miyaura coupling reactions, which join organoboron compounds with organic halides or triflates. These catalysts have demonstrated high turnover numbers (TON) and turnover frequencies (TOF), even with low catalyst loading, and tolerate a wide variety of sensitive functional groups. nih.govmdpi.com
Heck Reaction: In the Heck reaction, which couples alkenes with aryl or vinyl halides, Xantphos has proven to be a critical ligand for ensuring reaction efficiency. chemrxiv.orgresearchgate.net Its large bite angle is thought to promote the reaction, particularly in challenging transformations such as the Heck-type coupling of secondary trifluoromethylated alkyl bromides with alkenes. chemrxiv.orgresearchgate.net This reaction proceeds under mild conditions and shows excellent functional group tolerance. researchgate.net
Allyl Cross-Coupling: Xantphos is an efficient ligand for palladium-catalyzed allyl cross-coupling reactions. It has been successfully used in the reaction of aryl bromides and triflates with allylindium reagents, which are generated in situ from allyl acetates and indium. chemrxiv.orgnih.gov These reactions proceed in high yields with good functional group tolerance. chemrxiv.orgnih.gov Furthermore, Pd-Xantphos catalysts can control regioselectivity in three-component couplings, such as the alkenylamination of 1,3-dienes, to favor the formation of allylic amines. nih.gov
| Reaction Type | Catalyst System | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Heck-type | Pd(OAc)₂ / Xantphos | 2-bromo-1,1,1-trifluorohexane + Styrene | KOAc, DCE, 80 °C, 16 h | Moderate to Excellent | chemrxiv.orgresearchgate.net |
| Allyl Cross-Coupling | Pd(dba)₂ / Xantphos | Aryl Bromide + Allyl Acetate / Indium | THF, 70 °C, 1-2 h | High | chemrxiv.orgnih.gov |
| Carbonylative Suzuki | Xantphos-ligated Pd dithiolate | Aryl Iodide + Arylboronic Acid | Fe(CO)₅, Dioxane, 120 °C | High (up to 98%) | nih.govmdpi.com |
| Alkenylamination | Pd(dba)₂ / Xantphos | 1-Phenyl-1,3-butadiene + Alkenyl triflate + Amine | Toluene, 100 °C | Good to Excellent | nih.gov |
C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, frequently employs Xantphos as a ligand. sigmaaldrich.com It is considered one of the most common and successful ligands for this transformation due to its broad substrate scope. tdl.orgmdpi.com While highly effective for many substrates, its performance with unactivated aryl chlorides can be limited. tdl.orgmdpi.com To address this, derivatives such as NIXANTPHOS have been developed, which outperform Xantphos in the amination of unactivated aryl chlorides, achieving excellent yields with very low palladium loading. tdl.org Xantphos-based systems are effective for coupling a wide range of amines with aryl halides, including heterocyclic amines. acs.orgnih.gov
| Catalyst System | Aryl Halide | Amine | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / NIXANTPHOS | Chlorobenzene | Morpholine | NaOtBu | Toluene, 100 °C | 98% | tdl.org |
| Pd(OAc)₂ / NIXANTPHOS | 4-Chloroanisole | Di-n-butylamine | NaOtBu | Toluene, 100 °C | 95% | tdl.org |
| Pd(dba)₂ / Xantphos | Bromobenzene | Phenoxazine | t-BuOLi | Toluene, 110 °C | >99% (conversion) | nih.gov |
| Pd(OAc)₂ / Xantphos | 2-Bromonaphthalene | Benzophenone hydrazone | NaOtBu | Toluene, 80 °C | 97% | nih.gov |
Alkylation of Active Methylene (B1212753) Compounds
While Xantphos is a versatile ligand in many C-C bond-forming reactions, its application in the direct alkylation of active methylene compounds with alkyl halides is not extensively documented in dedicated studies. However, its utility in related transformations has been reported.
One chemical supplier notes the use of Xantphos in a ruthenium-catalyzed alkylation of active methylene compounds with alcohols, though specific reaction data is not provided in the summary. sigmaaldrich.com
More specifically, research has shown the essential role of Xantphos in rhodium-catalyzed tandem reactions involving allylic alkylation. In one example, a dirhodium/Xantphos system catalyzes a tandem C-H functionalization followed by an allylic alkylation cascade, where the Xantphos ligand is crucial for the alkylation step to proceed. nih.gov This system enables the synthesis of complex molecules like 3-acyl-3-allyl oxindole (B195798) derivatives. nih.gov Another study details the mechanism of a dirhodium/Xantphos-catalyzed allylic alkylation, confirming that the ligand facilitates a unique oxidative addition with the Rh(II) catalyst to form a reactive allyl intermediate. acs.org These examples, while not the classic base-mediated alkylation with alkyl halides, demonstrate the capability of Xantphos-metal complexes to facilitate the alkylation of carbon nucleophiles.
Hydroformylation of Alkenes
The rhodium-catalyzed hydroformylation of alkenes is a cornerstone of industrial chemistry, and Xantphos-type ligands are highly valued for their ability to steer the reaction with high activity and regioselectivity. researchgate.net The wide bite angle of the Xantphos ligand, when coordinated to rhodium, creates a specific steric and electronic environment that favors the formation of the desired linear aldehyde over the branched isomer, particularly with terminal alkenes like 1-octene (B94956). sigmaaldrich.comacs.org
Studies on the hydroformylation of 1-octene using a Rhodium-Xantphos catalyst have provided deep mechanistic insights, identifying the hydride migration as the rate-determining step. sigmaaldrich.comacs.org By modifying the Xantphos backbone, the ligand's bite angle can be tuned to optimize selectivity. Generally, wider bite angles correlate with higher selectivity for the linear aldehyde.
| Catalyst System | Substrate | Conditions | Linear/Branched Ratio (l/b) | Key Finding | Reference |
|---|---|---|---|---|---|
| Rh(acac)(CO)₂ / Xantphos | 1-Octene | Toluene, 80 °C, 20 bar CO/H₂ | High | Hydride migration is the rate-determining step. | sigmaaldrich.comacs.org |
| Rh-nixantphos@CCM | 1-Octene | Aqueous biphasic, 90 °C, 20 bar syngas | 4-5 | Catalyst immobilized in nanoreactors shows good activity and selectivity. | researchgate.net |
| Rh precursor / Xantphos derivatives | 1-Octene | Varied | Increases with wider bite angle | Selectivity can be tuned by modifying the ligand backbone. |
Amidocarbonylation Reactions
Amidocarbonylation, which involves the introduction of both a carbonyl group and an amino group, is another area where palladium catalysts ligated by Xantphos show exceptional utility. This includes aminocarbonylation and hydroamidocarbonylation reactions.
In the aminocarbonylation of (hetero)aryl halides and triflates, a Xantphos-ligated palladium catalyst generated from a palladacycle precatalyst demonstrates high activity at low temperatures (45 °C). nih.gov This allows for the synthesis of challenging amide products in good to excellent yields with low catalyst loadings. nih.gov Xantphos has proven to be particularly effective for electron-poor and electron-rich aryl bromides, as well as for less reactive N-nucleophiles like amino acid esters and aromatic amines, where other common ligands may be less efficient. rsc.org It has also been used in the aminocarbonylation of alkynes to produce succinimide (B58015) derivatives. In the hydroamidocarbonylation of alkynes with amides, a bifunctional ligand containing a Xantphos-like phosphino-fragment showed much higher activity than a simple mixture of Xantphos and an acid co-catalyst, highlighting the benefits of ligand design.
| Reaction Type | Catalyst System | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aminocarbonylation | Palladacycle / Xantphos | 2-Bromopyridine + Morpholine | 45 °C, 1.2 bar CO | 92% | nih.gov |
| Aminocarbonylation | Pd(OAc)₂ / Xantphos | 4-Iodoanisole + Benzamidine | DMF, 100 °C, Mo(CO)₆ as CO source | 87% | |
| Aminocarbonylation | Pd(OAc)₂ / Xantphos | 1-Iodoisoquinoline + Aniline (B41778) | DMF, 50 °C, 1 bar CO | High Conversion | rsc.org |
| Aminocarbonylation | Pd(xantphos)Cl₂ | Alkyne + Amine | p-TsOH, Toluene, 110 °C, 40 bar CO | Good to Excellent |
Alkyne Cyclotrimerization
Nickel complexes featuring Xantphos are effective catalysts for the [2+2+2] cyclotrimerization of alkynes and other unsaturated molecules to form substituted aromatic rings. nih.gov This reaction is a powerful, atom-economical method for constructing carbocycles and heterocycles.
The in-situ formation of the Ni(0)/Xantphos catalyst, typically from precursors like Ni(COD)₂, can be sensitive, but stable (Xantphos)Ni(alkyne) and (Xantphos)Ni(alkene) π-complexes have been synthesized and characterized. nih.gov These isolated complexes have been shown to be catalytically competent in cycloaddition reactions. nih.gov Research indicates that even (Xantphos)₂Ni, once thought to be unreactive, can be activated by a coordinating solvent like benzonitrile, which facilitates ligand exchange and allows the catalytic cycle to proceed. nih.gov This catalytic system has been applied to the cycloaddition of diynes and nitriles to produce pyridine (B92270) derivatives.
Carbonylation of Methanol (B129727)
The carbonylation of methanol to produce acetic acid is a crucial industrial process, and the design of efficient catalyst systems is of paramount importance. While this compound itself is a core structural motif, its functionalized derivatives, particularly phosphine-substituted versions, serve as critical ligands in homogeneous catalysis. One of the most notable examples is 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, commonly known as Xantphos. This ligand, when combined with rhodium/iodide catalysts, has demonstrated significant activity in the carbonylation of methanol. rsc.orgacs.org
In these catalytic systems, the Xantphos ligand, which incorporates the this compound backbone, coordinates to the rhodium center. Mechanistic studies have revealed that during the catalytic cycle, a key intermediate is a Rh(III) acetyl complex, specifically [Rh(xantphos)(COMe)I2]. acs.orgfigshare.com In this complex, the Xantphos ligand can adopt a "pincer" κ³-P,O,P coordination mode, where the xanthene oxygen atom coordinates to the rhodium center trans to the acetyl group. acs.orgfigshare.com
The catalytic cycle involves several key steps. The oxidative addition of methyl iodide to a Rh(I) center is a critical step. Research has shown that the oxidative addition of methyl iodide to the cationic complex [Rh(xantphos)(CO)]⁺ is slow. However, this step can be catalyzed by the addition of an iodide salt, proceeding through a neutral intermediate, [Rh(xantphos)(CO)I]. acs.orgfigshare.com The reaction of this intermediate with methyl iodide involves the methylation of the rhodium center, followed by migratory CO insertion to form the Rh(III) acetyl complex. acs.orgfigshare.com Density Functional Theory (DFT) calculations support the role of the Rh-O interaction in enhancing the nucleophilicity of the rhodium center. acs.orgfigshare.com
The flexibility of the Xantphos ligand, endowed by the this compound backbone, is crucial for its catalytic performance. The bite angle of the phosphine groups can influence the rate and selectivity of the reaction. A survey of Xantphos complexes has shown a correlation between the P-M-P (Phosphorus-Metal-Phosphorus) bite angle and the Metal-Oxygen distance. acs.orgfigshare.com This flexibility allows the ligand to accommodate different coordination geometries throughout the catalytic cycle.
Below is a table summarizing the key species and their roles in the rhodium-catalyzed carbonylation of methanol with Xantphos-type ligands.
| Species | Formula | Role in Catalytic Cycle |
| Xantphos Ligand | C₃₉H₃₂OP₂ | Chelating ligand, influences catalyst activity and stability |
| Rh(I) Precursor | [Rh(CO)₂I]₂ | Source of the active rhodium catalyst |
| Active Catalyst (proposed) | [Rh(xantphos)(CO)I] | Reacts with methyl iodide in the rate-determining step |
| Rh(III) Acetyl Intermediate | [Rh(xantphos)(COMe)I₂] | Key intermediate formed after migratory CO insertion |
| Methyl Iodide | CH₃I | Source of the methyl group |
| Carbon Monoxide | CO | Carbonyl source |
| Methanol | CH₃OH | Reactant |
| Acetic Acid | CH₃COOH | Product |
Cooperative Catalysis in Xanthene-Bridged Bimetallic Systems
The this compound framework is not only a scaffold for monodentate and bidentate ligands but also serves as a bridging unit in the design of bimetallic catalysts. These systems are of significant interest due to the potential for cooperative effects between the two metal centers, leading to enhanced catalytic activity and selectivity.
Design and Synthesis of Bimetallic Complexes
The rigid yet flexible nature of the xanthene backbone makes it an ideal platform for constructing dinucleating ligands that can hold two metal centers in close proximity. The synthesis of these ligands often involves the functionalization of the 4 and 5 positions of the this compound core with chelating groups such as iminopyridine, bis(imino)pyridine, or bis(2-pyridinylmethyl)amine. rsc.org These chelating arms can then coordinate to two different metal centers, forming a bimetallic complex.
For instance, a dinucleating bis(iminopyridine) ligand bearing a xanthene linker, N,N′-(2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(1-(pyridin-2-yl)methanimine), has been synthesized and used to create a dinuclear nickel complex. rsc.org The synthesis of such complexes can be achieved through a one-pot reaction involving the ligand, a metal precursor like Ni(COD)₂, and a bridging substrate. X-ray crystallography of these complexes often reveals the two metal centers held in a specific orientation by the xanthene bridge. rsc.org
Similarly, xanthene-bridged bis(iminophenolate) ligands have been synthesized and their coordination chemistry with zinc precursors has been investigated. These studies have shown that the resulting complexes can be mononuclear or dinuclear depending on the reaction conditions and the nature of the zinc precursor. acs.org
The design of these bimetallic systems allows for the creation of both homobimetallic (containing two of the same metal) and heterobimetallic (containing two different metals) complexes. The choice of metal centers is dictated by the desired catalytic application.
Investigation of Ligand Flexibility and Metal-Metal Distance Effects
The distance and relative orientation of the two metal centers in a xanthene-bridged bimetallic complex are critical factors that influence their cooperative catalytic activity. The xanthene linker provides a degree of structural rigidity, which helps to pre-organize the metal centers for catalysis. However, it also possesses a degree of flexibility that can be crucial for accommodating the geometric changes that occur during a catalytic cycle.
The open-chain nature of some xanthene-bridged ligands allows the two chelating units a significant freedom of movement relative to each other. acs.org This flexibility can be beneficial when varying metal-metal distances are required to stabilize different reaction intermediates. For example, in the cyclotrimerization of alkynes, the ability of the metal centers to adjust their proximity can facilitate the key bond-forming steps. rsc.org
Studies on xanthene-bridged di-zinc complexes in lactide polymerization have shown that the ligand can support both syn-parallel and anti-parallel geometries of the two zinc centers, resulting in different metal-metal distances (e.g., 4.5 Å in the syn-complex and 6.7 Å in the anti-complex). acs.org This variation in metal-metal distance can have a profound impact on the catalytic performance.
The interplay between the rigidity of the xanthene backbone and the flexibility of the chelating arms is a key design element in these bimetallic catalysts. By tuning the structure of the ligand, it is possible to control the metal-metal distance and the degree of cooperativity between the two metal centers, thereby optimizing the catalyst for a specific transformation.
Below is a table summarizing examples of xanthene-bridged bimetallic complexes and the observed metal-metal distances.
| Ligand Type | Metal Centers | Metal-Metal Distance (Å) | Catalytic Application |
| Bis(iminophenolate) | Zn-Zn (syn) | 4.5 | Lactide Polymerization |
| Bis(iminophenolate) | Zn-Zn (anti) | 6.7 | Lactide Polymerization |
| Bis(salen)-type | Mn-Mn | ~5.1 | Asymmetric Oxidation |
Photophysical Properties and Fluorescent Probe Development
Fundamental Photophysics of Dimethyl-9H-xanthene Derivatives
The photophysical behavior of this compound derivatives is governed by the interplay of their electronic structure and the surrounding environment. These compounds are known for their strong fluorescence and, more recently, for their capabilities in exhibiting room-temperature phosphorescence. researchgate.netnih.gov
Like other xanthene dyes, this compound derivatives exhibit distinct absorption and emission spectra. The position of the absorption (λA) and emission (λF) maxima are sensitive to the molecular structure and the polarity of the solvent. researchgate.net Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum, resulting in a larger Stokes shift. researchgate.net The Stokes shift, which is the difference in energy between the absorption and emission maxima, increases in more polar solvents due to the stabilization of the excited state's dipole moment. researchgate.net
The table below illustrates the typical solvent-dependent photophysical properties of a xanthene derivative, showing how absorption and emission wavelengths, as well as fluorescence quantum yield, can be influenced by the solvent environment. researchgate.net
| Solvent | Dielectric Constant | Absorption Max (λA) (nm) | Emission Max (λF) (nm) | Fluorescence Quantum Yield (ϕF) | Stokes Shift (cm⁻¹) |
| Acetone (B3395972) | 20.7 | 465 | 498 | 0.04 | 1425 |
| Methanol (B129727) | 33.0 | 294 and 485 | 524 | 0.16 | 1538 |
| DMF | 36.7 | 294 and 488 | 529 | 0.24 | 1588 |
| Water | 78.4 | 298 and 490 | 538 | 0.66 | 1820 |
This interactive table is based on data for a representative xanthene dye to illustrate general principles. researchgate.net
The fluorescence intensity and stability of this compound derivatives are influenced by a combination of intrinsic molecular features and external environmental factors.
Substituents: The nature of substituent groups on the xanthene core plays a critical role. Electron-donating groups (e.g., -NH₂, -OH) generally enhance fluorescence intensity, while electron-withdrawing groups (e.g., -NO₂, -COOH) tend to decrease or quench fluorescence. aatbio.comcutm.ac.in
Structural Rigidity: Increased structural rigidity limits non-radiative decay pathways, leading to higher fluorescence intensity. cutm.ac.inslideshare.net The inherent rigidity of the xanthene backbone contributes to the high quantum yields often observed in its derivatives.
Solvent Polarity and pH: As demonstrated in the section above, solvent polarity can significantly affect fluorescence. researchgate.net The pH of the solution can also have a profound impact, particularly if the molecule contains acidic or basic functional groups. For instance, the fluorescence of a compound like aniline (B41778) is strong in neutral or alkaline solutions but disappears in an acidic environment. aatbio.com
Temperature and Viscosity: Higher temperatures typically lead to a decrease in fluorescence intensity due to an increased frequency of collisions between molecules, which promotes non-radiative energy loss. cutm.ac.inslideshare.net Conversely, higher viscosity can restrict molecular motion and reduce collisions, thereby increasing fluorescence. cutm.ac.in
Photoinduced Electron Transfer (PET) is a powerful mechanism used in the design of "turn-on" fluorescent probes based on the this compound scaffold. rsc.orgbath.ac.uk A typical PET probe consists of three components: a fluorophore (the xanthene core), a receptor unit that binds to a specific target analyte, and a linker connecting them. rsc.org
In the "off" state, upon excitation, an electron is transferred from the receptor (donor) to the excited fluorophore (acceptor), a process that quenches the fluorescence. researchgate.netwikipedia.org When the receptor binds to its target analyte, its electron-donating ability is suppressed. This inhibition of the PET process prevents fluorescence quenching, leading to a significant increase in emission intensity, effectively "turning on" the probe's signal. rsc.orgnih.gov This switching mechanism allows for the sensitive detection of various analytes with a high signal-to-noise ratio. nih.gov
Recently, derivatives of 9,9-dimethylxanthene (B1361183) have been identified as purely organic materials capable of exhibiting efficient and long-lived room-temperature phosphorescence (RTP). researchgate.netnih.gov RTP is a phenomenon where a molecule emits light from a triplet excited state, which has a much longer lifetime than the singlet state responsible for fluorescence. Achieving RTP in metal-free organic molecules is challenging because the triplet excitons are easily quenched.
Research has shown that the RTP properties of 9,9-dimethylxanthene derivatives can be systematically tuned by altering the substituents on the core structure. researchgate.netnih.gov By introducing different chemical groups, researchers have successfully produced a range of compounds with RTP lifetimes spanning from 52 to 601 milliseconds. researchgate.netnih.gov One derivative, XCO-PiCl, which features a 1-chloro-2-methylpropan-2-yl moiety, demonstrated the most persistent RTP. This was attributed to its reduced steric bulk and the presence of multiple sites for forming stabilizing intermolecular interactions in the solid state. researchgate.netnih.gov
The following table summarizes the findings on how substituents can modulate the emissive properties and RTP lifetimes of the 9,9-dimethylxanthene (XCO) core.
| Derivative | Substituent | RTP Lifetime (ms) | Key Structural Feature |
| XCO-PiCl | 1-chloro-2-methylpropan-2-yl | up to 601 | Reduced steric bulk, multiple interaction sites |
| Other Derivatives | Various | 52 - 601 | Varied steric and electronic properties |
This interactive table is based on data reported in scientific literature. researchgate.netnih.gov
The ability to achieve persistent RTP in this compound derivatives is not solely dependent on the intrinsic properties of an individual molecule but is heavily influenced by its organization in the aggregated or crystalline state. researchgate.netnih.gov Effective RTP relies on suppressing non-radiative decay pathways, which is achieved by creating a rigid local environment for the molecule. nih.gov
In the solid state, specific intermolecular interactions, such as C-H···O hydrogen bonds, play a crucial role in locking the molecular conformation. researchgate.net This rigidification minimizes vibrational energy loss and protects the long-lived triplet excitons from quenching, thereby promoting strong and persistent phosphorescence. The molecular configuration and packing in the crystal lattice are therefore critical factors that can be engineered through substituent choice to enhance RTP performance. researchgate.netnih.gov
Room-Temperature Phosphorescence (RTP) and its Tunability
Intersystem Crossing (ISC) Processes and Spin-Orbit Coupling (SOC)
Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicities, for instance, from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This process is formally "forbidden" in non-relativistic quantum theory but is made possible through spin-orbit coupling (SOC). sci-hub.se SOC is a relativistic effect that couples the electron's spin angular momentum with its orbital angular momentum. wikipedia.orgsci-hub.se
The probability of ISC is enhanced when the vibrational levels of the two excited states (singlet and triplet) overlap, minimizing the energy that needs to be gained or lost. wikipedia.org The efficiency of this process is significantly influenced by several factors:
Heavy-Atom Effect : The presence of heavy atoms (e.g., bromine, iodine) in the molecular structure substantially increases the rate of ISC. wikipedia.orguni-regensburg.de This is because the velocity of inner electrons in heavy atoms is a significant fraction of the speed of light, amplifying relativistic effects and thus strengthening spin-orbit coupling. uni-regensburg.de Halogenation of the xanthene ring is a known strategy to enhance ISC. researchgate.net
Molecular Geometry : The geometry of the molecule can also play a role. For example, twisting a molecule's π-electron system, such as in helicene structures, has been shown to enhance ISC by promoting spin-orbit coupling. uni-regensburg.de
Energy Gap : The rate of ISC is inversely related to the energy gap between the involved singlet and triplet states. A smaller energy gap generally leads to a more efficient intersystem crossing. researchgate.net
For xanthene derivatives, ISC is a critical process that competes with fluorescence. By promoting the population of the triplet state, it can lead to phosphorescence (radiative decay from the triplet state) or be harnessed in applications like photodynamic therapy. wikipedia.orgsci-hub.se
| Factor Influencing ISC | Description | Impact on Xanthene Dyes |
| Spin-Orbit Coupling (SOC) | A relativistic interaction coupling electron spin and orbital momentum. sci-hub.se | Enables the formally "forbidden" transition between singlet and triplet states. |
| Heavy-Atom Effect | Enhancement of SOC by atoms with large nuclear charge (e.g., Br, I). uni-regensburg.de | Halogenation of the xanthene scaffold increases ISC efficiency. researchgate.net |
| Energy Gap | The difference in energy between the S₁ and T₁ states. researchgate.net | A smaller energy gap facilitates a higher rate of ISC. |
Energy Transfer Mechanisms
Energy transfer is a process where an excited donor molecule non-radiatively transfers its excitation energy to an acceptor molecule. In the context of xanthene dyes, this mechanism is crucial for understanding fluorescence quenching and the function of certain sensor types.
One study on bioluminescence quenching by xanthene dyes (fluorescein, eosin (B541160) Y, and erythrosin B) found that the decrease in bioluminescence intensity was determined by both energy transfer processes and the inhibition of the bioluminescent reaction. nih.gov The rate constants for energy transfer from the emitter to the dye were determined to be in the range of 2.9 x 10¹² to 6.5 x 10¹³ M⁻¹s⁻¹. nih.gov
A significant finding was the correlation between the rate constants of energy transfer and the probability of intersystem crossing in the xanthene dye. nih.gov This suggests a link between the dye's ability to populate its triplet state and its efficiency as an energy acceptor in these systems.
| Xanthene Dye | Role in Study | Determined Energy Transfer Rate Constant (M⁻¹s⁻¹) |
| Fluorescein (B123965) | Acceptor | 2.9 x 10¹² - 6.5 x 10¹³ |
| Eosin Y | Acceptor | 2.9 x 10¹² - 6.5 x 10¹³ |
| Erythrosin B | Acceptor | 2.9 x 10¹² - 6.5 x 10¹³ |
Rational Design and Synthesis of Fluorescent Probes
The rational design of fluorescent probes based on the xanthene scaffold involves strategic chemical modifications to control their photophysical properties, enabling them to respond to specific biological or chemical events. scispace.comnih.gov
Fluorescein-Based Xanthene Probes
Fluorescein is a prototypical xanthene dye widely used in probe design. rsc.orgnih.gov A key strategy for creating functional fluorescein-based probes is to control a process known as photoinduced electron transfer (PET). nih.govacs.org In a typical design, the fluorescein core (the xanthene ring) acts as the fluorophore and electron acceptor, while a separate molecular moiety, often attached to the benzoic acid portion, acts as an electron donor. acs.orgacs.org
The fluorescence is "quenched" or turned "off" when, upon excitation, an electron is transferred from the donor to the excited xanthene ring. nih.govacs.org If the donor moiety undergoes a chemical reaction with a target analyte, its electron-donating ability (quantified by its Highest Occupied Molecular Orbital, or HOMO, level) can be altered, inhibiting the PET process and turning the fluorescence "on". nih.govacs.org Research has established a threshold for this OFF/ON switching at a HOMO level of approximately -8.9 eV for the benzoic acid moiety, providing a quantitative basis for rational probe design. nih.govacs.orgacs.org
Silicon-Substituted Xanthene Fluorophores (Si-Rhodamines) for Near-Infrared (NIR) Imaging
A major advancement in xanthene chemistry has been the replacement of the oxygen atom at the 10-position of the xanthene ring with a silicon atom, creating silicon-substituted rhodamines (SiRs). rsc.orgrsc.org This seemingly simple substitution has profound effects on the molecule's photophysical properties.
The substitution of oxygen with silicon lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic (red) shift of both the absorption and emission spectra by approximately 100 nm. researchgate.net This pushes the fluorescence into the near-infrared (NIR) region (650-900 nm). rsc.orgmagtech.com.cn NIR probes are highly advantageous for biological imaging due to their ability to penetrate tissue more deeply, lower phototoxicity, and minimal interference from background autofluorescence. magtech.com.cnrhhz.net SiRs retain the favorable characteristics of traditional rhodamines, such as high fluorescence quantum yields and molar extinction coefficients, making them exceptional fluorophores for in vivo and super-resolution imaging applications. rsc.orgrsc.org
| Xanthene Type | Bridging Atom | Typical Emission Wavelength | Key Advantage |
| Traditional Rhodamine | Oxygen | ~500–600 nm | High brightness, water solubility |
| Si-Rhodamine (SiR) | Silicon | ~600–740 nm | NIR emission, deep tissue penetration rsc.org |
Off/On-Type Fluorescence Switching Mechanisms in Probe Design
The design of "Off/On" fluorescent probes, which exhibit a significant increase in fluorescence upon interaction with a target, is a primary goal in sensor development. nih.gov For xanthene-based probes, two predominant mechanisms are employed:
Photoinduced Electron Transfer (PET) : As described for fluorescein probes, this mechanism involves modulating the electron transfer from a recognition unit to the excited xanthene fluorophore. nih.govacs.org Reaction with an analyte alters the electronic properties of the recognition unit, switching off the PET quenching and turning fluorescence on. acs.org
Spirocyclization : Many rhodamine and fluorescein derivatives can exist in equilibrium between a non-fluorescent, colorless spirocyclic (lactone or lactam) form and an open, fluorescent, colored zwitterionic form. nih.govresearchgate.net Probe design often involves locking the dye in the non-fluorescent spirocyclic form. A specific reaction with a target analyte—for example, enzymatic cleavage of a trigger group—causes the ring to open, releasing the highly fluorescent form. nih.gov This strategy provides a very high signal-to-background ratio, as the "off" state is truly non-fluorescent. nih.gov
Scaffold Design for Introducing Multiple Functional Groups and Recognition Structures
The xanthene structure is a versatile scaffold that allows for chemical modification at several positions to introduce multiple functional groups and recognition structures. researchgate.netmdpi.com Modern synthetic methods enable the creation of diverse libraries of xanthene derivatives. nih.govrsc.org
The adaptability of the scaffold is key to creating multi-functional probes. nih.gov For instance, one part of the molecule can be modified to ensure localization within a specific cellular organelle, while another part is designed as a reactive site for detecting a specific analyte. nih.gov This modular approach allows for the systematic construction of complex molecular tools. By using versatile chemical reactions, a core scaffold can be derivatized with various building blocks to tune properties like water solubility, cell permeability, and target specificity, enabling the development of highly specialized probes for advanced biological imaging and sensing applications. nih.govmdpi.com
Applications of Fluorescent this compound Probes
The 9,9-dimethyl-9H-xanthene core serves as a valuable scaffold in the development of fluorescent probes due to its inherent photophysical properties and structural rigidity. Modifications to this core structure have yielded a variety of probes with tailored specificities and functionalities, enabling their application in diverse biological and chemical contexts. These probes are instrumental in visualizing cellular dynamics, performing sensitive biochemical assays, and detecting specific reactive biomolecules.
Biological Imaging (e.g., Live-Cell Imaging, Cellular Processes Visualization)
Fluorescent probes built upon the this compound framework are powerful tools for real-time visualization of subcellular structures and processes in living systems. researchgate.net Their utility in live-cell imaging stems from properties such as high fluorescence quantum yields, good photostability, and the ability to be chemically modified for targeting specific organelles or for emission in the deep-red and near-infrared (NIR) regions, which allows for deeper tissue penetration and minimizes background autofluorescence. researchgate.netnih.govnih.gov
Derivatives such as 9-amino-9H-xanthene have been developed as biomarkers for imaging acidic organelles like lysosomes and for monitoring mitochondria. researchgate.net These probes can exhibit pH-dependent fluorescence, allowing them to report on the specific acidic environment of lysosomes. For example, certain 9-amino-9H-xanthene derivatives show distinct emission responses at different pH values, with pKa values that align well with the physiological pH of lysosomes (around 5.47), making them effective for visualizing these organelles in live HeLa cells. researchgate.net Other derivatives attached with a pyridinium (B92312) group have shown a remarkable ability to specifically accumulate in mitochondria. researchgate.net
Furthermore, synthetic strategies have produced novel xanthene dyes with emissions in the deep-red (around 650 nm) and NIR (around 750 nm) spectra. Two such dyes, H-hNR and TF-hNR, have demonstrated the ability to rapidly stain living A549 and HeLa cells at low concentrations, highlighting their potential for real-time cellular imaging with reduced phototoxicity. researchgate.netnih.gov
| Probe Derivative | Target/Application | Cell Line(s) | Key Features | Source(s) |
|---|---|---|---|---|
| 9-amino-9H-xanthene derivatives (Probe 2a/2b) | Lysosome imaging | HeLa | pH-dependent ratiometric fluorescence; pKa ≈ 5.47 matching lysosomal pH. | researchgate.net |
| 9-amino-9H-xanthene derivatives (Probe 3a/3b) | Mitochondria imaging | HeLa | Specific accumulation in mitochondria. | researchgate.net |
| H-hNR | Live-cell staining | A549, HeLa | Deep-red emission, high quantum yield, rapid staining at low concentrations. | researchgate.netnih.gov |
| TF-hNR | Live-cell staining | A549, HeLa | Near-infrared (NIR) emission, good photostability, rapid staining. | researchgate.netnih.gov |
Biochemical Assays
Derivatives of 9,9-dimethylxanthene have been synthesized and evaluated as inhibitors in biochemical assays, particularly in the context of drug discovery for parasitic diseases. These compounds have been tested for their ability to inhibit specific enzymes that are crucial for parasite survival. nih.govnih.gov
One key target has been trypanothione (B104310) reductase (TR), an enzyme unique to trypanosomatid parasites (which cause diseases like leishmaniasis and trypanosomiasis) and essential for their redox defense system. nih.gov A series of 9,9-dimethylxanthene derivatives were synthesized and tested for their inhibitory activity against TR and their antiparasitic activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov While several compounds showed high antiparasitic activity, there was a lack of direct correlation with their ability to inhibit the isolated TR enzyme, suggesting their mechanism of action might involve other cellular targets. nih.govnih.gov
| Compound Class | Assay Target | Organism | Measured Activity (ED50/IC50) | Source(s) |
|---|---|---|---|---|
| 9,9-dimethylxanthene derivative | Antiparasitic activity | Trypanosoma brucei | ED50 = 0.02 µM | nih.gov |
| 9,9-dimethylxanthene derivative | Antiparasitic activity | Trypanosoma cruzi | ED50 = 0.48 µM | nih.gov |
| 9,9-dimethylxanthene derivative | Antiparasitic activity | Leishmania donovani | ED50 = 0.32 µM | nih.gov |
| Aminopropanone derivative | Enzyme inhibition | Leishmania infantum Trypanothione Reductase (LiTR) | IC50 = 7.5 µM | mdpi.com |
Detection of Specific Biomolecules (e.g., Singlet Oxygen)
A significant application of this compound-based probes is in the selective detection of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). dojindo.com Singlet oxygen is a highly reactive molecule involved in various physiological and pathological processes, including photodynamic therapy (PDT) for cancer. dojindo.comacs.org
A notable probe is Si-DMA , which consists of a silicon-rhodamine fluorophore (a xanthene derivative) linked to a 9,10-dimethylanthracene (B165754) moiety. acs.orgchem-station.comnih.gov The anthracene (B1667546) group acts as a specific reactive site for ¹O₂, while the silicon-rhodamine part provides far-red fluorescence and ensures selective localization to mitochondria. acs.orgnih.gov In its native state, the probe's fluorescence is quenched. Upon reaction with ¹O₂, the anthracene moiety forms a stable endoperoxide, which disrupts the quenching mechanism and results in a significant, up to 17-fold, increase in fluorescence intensity. dojindo.comacs.orgnih.gov This "turn-on" response allows for the sensitive and selective imaging of ¹O₂ generation in real-time within specific subcellular compartments like mitochondria during PDT. dojindo.comacs.orgchem-station.com
Another probe, DMAX (9-[2-(3-carboxy-9,10-dimethyl)anthryl]-6-hydroxy-3H-xanthen-3-one), also utilizes an anthracene unit to trap ¹O₂. It has been reported to be significantly more sensitive than earlier-generation probes for ¹O₂ detection. researchgate.net
| Probe | Core Structure | Target Biomolecule | Key Performance Metrics | Source(s) |
|---|---|---|---|---|
| Si-DMA | Silicon-rhodamine (xanthene derivative) + Dimethylanthracene | Singlet Oxygen (¹O₂) | Up to 17-fold fluorescence increase; Selective for ¹O₂ over other ROS; Localizes to mitochondria. | dojindo.comacs.orgnih.gov |
| DMAX | Xanthene + Dimethylanthracene | Singlet Oxygen (¹O₂) | Reported to be 53 times more sensitive than the related probe DPAX. | researchgate.net |
Sensing Mechanisms
The function of fluorescent probes based on the this compound scaffold relies on specific chemical mechanisms that modulate their fluorescence output in response to a target analyte or environmental change. Two primary mechanisms are intramolecular spirocyclization and reaction-based unquenching.
Intramolecular Spirocyclization: This is a common mechanism for many xanthene-based probes. nih.gov The probe exists in a chemical equilibrium between two forms: a colorless, non-fluorescent "closed" spirocyclic structure and a colorful, highly fluorescent "open" conjugated xanthene structure. The position of this equilibrium is sensitive to the probe's environment or its interaction with a specific analyte. For instance, a change in pH can protonate or deprotonate a functional group on the probe, shifting the equilibrium towards the open, fluorescent form and thus "turning on" the signal. researchgate.net This principle allows for the design of probes that respond to pH changes, enzymatic activity, or the presence of specific ions. nih.govdntb.gov.ua
Reaction-Based Unquenching: This mechanism is exemplified by the singlet oxygen probes Si-DMA and DMAX. In these probes, the xanthene fluorophore is linked to a reactive moiety (dimethylanthracene) that also acts as a fluorescence quencher through a process like photoinduced electron transfer (PeT). nih.gov The probe is "off" in its initial state. The reactive moiety is designed to undergo a specific and irreversible chemical reaction with the target biomolecule, such as the [4+2] cycloaddition between anthracene and singlet oxygen to form an endoperoxide. acs.orgresearchgate.net This reaction chemically transforms the quencher, eliminating its ability to quench the fluorophore's emission. As a result, the fluorescence is restored, providing a direct and specific "turn-on" signal for the detection of the target. acs.orgnih.govnih.gov
Computational and Theoretical Investigations
Electronic Structure and Reactivity Studies
The electronic configuration and resultant reactivity of dimethyl-9H-xanthene derivatives are a primary focus of theoretical research. These studies utilize methods ranging from high-level ab initio calculations to more efficient semiempirical approaches to model the behavior of the molecule's electrons.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of xanthene derivatives. goums.ac.ir DFT calculations are employed to optimize molecular geometries and predict the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). goums.ac.ir The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for assessing the molecule's stability and reactivity. goums.ac.ir
For instance, in a study on a xanthene derivative, DFT calculations at the B3LYP/6-311++G** level determined the HOMO and LUMO energies to be -5.92 eV and -1.44 eV in a vacuum, respectively, resulting in an energy gap of 4.48 eV. goums.ac.ir These calculations show that the HOMO is typically delocalized over the aromatic parts of the xanthene structure, with significant contributions from the oxygen atoms. goums.ac.ir DFT is also applied to understand the electronic structure of coordination complexes involving ligands derived from 9,9-dimethyl-9H-xanthene, where the HOMO and LUMO are often localized on different parts of the complex, such as the carbazole (B46965) donor and carbene acceptor ligands, respectively. osti.gov Furthermore, DFT has been used to study various derivatives, including 2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene. scispace.com
| Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Vacuum | -5.92 | -1.44 | 4.48 |
| Ethanol | -5.80 | -1.28 | 4.52 |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
To investigate the optical characteristics and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is widely used. goums.ac.ir This method allows for the prediction of excited-state properties, including the simulation of UV-Vis absorption spectra. goums.ac.ir By calculating the oscillator strengths and transition energies, a theoretical spectrum can be constructed, which can then be compared with experimental data. goums.ac.ir
TD-DFT analysis helps to characterize the nature of electronic transitions. For example, in copper(I) complexes with ligands based on (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane), the observed luminescence is attributed primarily to a metal-to-ligand charge transfer (MLCT) excited state. dntb.gov.ua In other systems, such as those designed for thermally activated delayed fluorescence (TADF), TD-DFT is used to analyze the hole and electron wavefunctions in the transition from the ground state (S0) to the first excited singlet state (S1), often showing they correspond well with the HOMO and LUMO, respectively. osti.gov Studies on xanthene derivatives have successfully used TD-DFT to predict excited states from the optimized ground state geometry, providing insights into their photophysical behavior. goums.ac.ir
Ab Initio Methods (e.g., DLPNO-CCSD(T)) for Coordination Complexes
For highly accurate energy calculations, particularly for complex systems like transition metal coordination compounds, high-level ab initio methods are employed. The domain-based local pair natural orbital approximation to coupled cluster theory with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) has emerged as a powerful and efficient method. nih.govrsc.org It offers an accuracy close to the "gold standard" canonical CCSD(T) but with significantly reduced computational cost, making it suitable for larger molecules. nih.gov
This method has been applied to study coordination complexes involving Xantphos (B1684198), a ligand derived from 9,9-dimethyl-9H-xanthene. In one study, DLPNO-CCSD(T) calculations were performed on Pd(II) phosphine (B1218219) complexes of both Xantphos and a modified version, XL-Xantphos. researchgate.net The calculations revealed different thermodynamic preferences for coordination. The cis-isomer of the Xantphos complex, [cis-(Xantphos)PdCl2], was found to be thermodynamically more stable than its trans isomer. researchgate.net Conversely, the XL-Xantphos ligand showed a thermodynamic preference for a trans-chelated structure. researchgate.net This difference in stability for cis versus trans chelation is crucial, as the preference of Xantphos for forming cis-chelates may be a key factor in its effectiveness in catalytic cycles involving d8 square planar palladium intermediates. researchgate.net
| Ligand | Thermodynamically Preferred Isomer | Significance |
|---|---|---|
| Xantphos | cis-chelated | May contribute to high effectiveness in catalysis involving square planar intermediates. |
| XL-Xantphos | trans-chelated | Demonstrates how structural modification alters coordination preference. |
Semiempirical Calculations (e.g., PM3) for Highest Occupied Molecular Orbital (HOMO) Levels
Semiempirical quantum mechanical methods, such as PM3 (Parametric Method 3), provide a computationally less demanding alternative to ab initio methods for predicting electronic properties. These methods are useful for quickly estimating molecular orbital energies for large systems. techscience.commdpi.com
In the context of complex organic molecules, PM3 geometry optimization has been used to calculate the energy levels of the HOMO and LUMO. techscience.commdpi.com For example, in a theoretical model of a tetra-BQPo, a porphyrin structure, PM3 calculations determined the HOMO-0 energy to be -8.84 eV and the LUMO+0 energy to be -3.44 eV, resulting in a HOMO-LUMO energy gap of 5.4 eV. mdpi.com Such calculations allow for the visualization of the molecular orbitals and an understanding of the conjugation changes that occur upon photo-excitation. techscience.commdpi.com The inspection of HOMO and LUMO energy levels helps to represent the ground and excited states of the molecule, respectively. techscience.com
| Orbital | Energy (eV) |
|---|---|
| HOMO-0 | -8.84 |
| LUMO+0 | -3.44 |
| Energy Gap (Eg) | 5.4 |
Charge Transfer Analysis
The 9,9-dimethyl-9H-xanthene unit is frequently used as a rigid σ-linker or bridge in larger molecular architectures, such as donor-acceptor systems. nih.govresearchgate.net Its U-shaped geometry can facilitate through-space charge transfer (TSCT) between a donor and an acceptor moiety held in close proximity. nih.gov This property is particularly relevant in the design of materials for organic light-emitting diodes (OLEDs), where TSCT can lead to desirable properties like thermally activated delayed fluorescence (TADF). nih.govresearchgate.net Theoretical analysis is crucial for understanding and quantifying these charge transfer processes.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method used to translate the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This technique provides a framework for investigating intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization effects within a molecule. worldscientific.comnih.gov
NBO analysis examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds or Rydberg orbitals). uni-muenchen.de The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory. uni-muenchen.de These interactions represent delocalizations from the idealized Lewis structure and are key to understanding charge transfer. uni-muenchen.de In studies of xanthene-containing compounds, NBO analysis is used to estimate charge distribution, charge transfer, and reactivity. worldscientific.com The analysis can reveal the nature of chemical bonds, such as polar sigma bonds, by detailing the percentage of localization of the bond on each atom and the composition of the natural hybrid orbitals involved. uni-muenchen.de
In Silico Studies of Biological Interactions
Analysis of Binding Poses and Residue Interactions
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing the binding poses and residue interactions for the compound this compound. While computational and theoretical investigations are prevalent for various xanthene derivatives, research focusing explicitly on the binding profile of this compound with specific biological targets such as proteins or nucleic acids is not publicly available at this time.
Computational docking and molecular dynamics simulations are powerful tools to predict how a ligand such as this compound might interact with a receptor's binding site. These studies typically provide insights into:
Binding Affinity: The strength of the interaction between the ligand and its target, often expressed as a binding energy (e.g., in kcal/mol).
Binding Pose: The preferred orientation and conformation of the ligand within the binding site.
Key Residue Interactions: The specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, salt bridges, or other non-covalent bonds with the ligand.
Although such data is not available for this compound, studies on closely related molecules offer a glimpse into the potential interaction patterns of the xanthene scaffold. For instance, research on other dimethylated xanthene derivatives or xanthenes with different substitutions has been conducted. These studies, while not directly applicable to this compound, highlight the types of interactions the core xanthene structure can form.
Due to the strict focus on this compound, the detailed findings from these related compounds are not presented here. The generation of a data table on binding poses and residue interactions is therefore not possible. Further experimental or computational research is required to elucidate the specific binding characteristics of this compound.
Advanced Materials Science Applications
Incorporation of Dimethyl-9H-xanthene into Luminescent Materials
The rigid, bulky nature of the 9,9-dimethyl-9H-xanthene unit contributes to the creation of materials with notable luminescent properties. This has been exploited in the fields of optoelectronics and sensor technology.
The fluorescent properties of 9,9-dimethylxanthene (B1361183) make it a suitable component for materials used in Organic Light Emitting Diode (OLED) technology. chemimpex.com Its inclusion in host materials for OLEDs can enhance the efficiency and color quality of displays. chemimpex.com For instance, a host material based on a spiro[fluorene-9,9'-xanthene] (B3069175) structure, which shares the core xanthene framework, has been demonstrated to be effective for efficient and low-voltage green and blue phosphorescent OLEDs (PHOLEDs). researchgate.net This material, SFX-PF, showed good thermal stability with a high glass transition temperature (Tg) of 172°C. researchgate.net
Research into such materials is pivotal for developing next-generation displays and lighting solutions, with OLEDs offering advantages like mechanical flexibility and the potential for integration into biological tissues for neuro-optoelectronics.
Table 1: Performance of a Spiro[fluorene-9,9'-xanthene]-based Green PHOLED
| Parameter | Value |
|---|---|
| Turn-on Voltage | 3.0 V researchgate.net |
| Maximum Current Efficiency | 47.9 cd/A researchgate.net |
| Maximum Power Efficiency | 45.4 lm/W researchgate.net |
| Maximum External Quantum Efficiency (EQE) | 13.2% researchgate.net |
The fluorescent capabilities of xanthene derivatives are also harnessed in the development of advanced sensor technologies. chemimpex.com These compounds can be engineered to create fluorescent probes for biological imaging, allowing for the real-time visualization of cellular processes. chemimpex.com For example, a xanthene dye known as ImX was synthesized and demonstrated a viscosity-selective fluorescent response. nih.gov Its emission intensity increased with the viscosity of the solvent, making it a useful tool for detecting changes in microenvironments, such as those within living cells. nih.gov Furthermore, this dye showed low cytotoxicity and was successfully used to image viscosity changes in cells. nih.gov
The development of such sensors is a significant area of research, with different sensor principles like metal-oxide sensors and photoionization detection being employed for various applications.
Organic Photovoltaic Materials and Solar Energy Applications
This compound and its derivatives are explored in the formulation of organic photovoltaic (OPV) materials, contributing to advancements in solar energy technologies. chemimpex.com Organic solar cells offer advantages such as being lightweight, flexible, and potentially low-cost to manufacture. youtube.comscitechdaily.com The core challenge in OPV technology is improving efficiency and stability, which is often hindered by the disordered nature of organic semiconductor films at the molecular level. scitechdaily.com
Xanthene-Containing Polymeric Materials
The introduction of the xanthene moiety into polymer backbones or as pendant groups can impart desirable properties such as improved solubility, thermal stability, and photoactivity.
Researchers have synthesized novel polyamides incorporating xanthene groups to create high-performance polymers. Introducing a bulky pendant group like xanthene into the polymer side chain is a strategy to enhance the processability and solubility of aromatic polyamides without significantly compromising their excellent thermal properties. tandfonline.com
For example, a new polyamide was synthesized through the direct polycondensation of a diamine containing a 1,3,6,8-tetramethyl-9H-xanthen-9-yl group with adipic acid. tandfonline.com The resulting polymer was characterized by various spectroscopic methods. tandfonline.com Similarly, other studies have reported the synthesis of organosoluble polyamides with xanthene rings, which exhibited good thermal stability, with glass transition temperatures (Tg) ranging from 184-277°C and 10% weight loss temperatures (T10%) between 410-480°C. researchgate.net These polymers also showed fluorescence upon UV irradiation. researchgate.nettandfonline.com
Table 2: Properties of Xanthene-Based Polyamides
| Property | Reported Values/Observations | Reference |
|---|---|---|
| Solubility | Good solubility in aprotic and polar organic solvents | researchgate.net |
| Glass Transition Temperature (Tg) | 184-277 °C | researchgate.net |
| 10% Weight Loss Temperature (T10%) | 410-480 °C (in N2) | researchgate.net |
| Optical Property | Fluorescence emission upon UV irradiation | researchgate.net |
Nonlinear Optical (NLO) Properties of Xanthene Derivatives
Organic molecules with significant nonlinear optical (NLO) properties are foundational to the development of technologies like optical data storage, image processing, and all-optical switching. nih.gov Xanthene derivatives, particularly xanthene dyes, have attracted attention in this field due to their remarkable photophysical properties and the tunability of their electronic structure. researchgate.netresearchgate.net The NLO response in these organic compounds arises from the polarization caused by the delocalization of π-electrons within the molecular framework, often enhanced by an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. nih.gov
Research into xanthene derivatives has often utilized computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict and analyze their NLO characteristics. researchgate.netresearchgate.net These studies explore key parameters like polarizability (α) and first hyperpolarizability (β), which quantify the molecule's NLO response. Theoretical investigations have shown that unsymmetrical xanthene dyes, which possess higher dipole moments, tend to exhibit superior NLO properties compared to their symmetrical counterparts. researchgate.net
| System Type | Key Structural Feature | Predicted NLO Property | Theoretical Approach |
|---|---|---|---|
| Symmetrical Xanthene Dyes | Symmetric distribution of electron density | Lower dipole moment and hyperpolarizability | DFT/TD-DFT researchgate.netresearchgate.net |
| Unsymmetrical Xanthene Dyes | Asymmetric distribution (D-π-A character) | Higher dipole moment and superior hyperpolarizability | DFT/TD-DFT researchgate.netresearchgate.net |
| Spirocyclic Xanthene Derivatives | Spirocyclization at the central carbon | Fluorescence switching ability, influences NLO response | DFT/TD-DFT researchgate.net |
Molecular Devices Exhibiting Photoregulated Motion
The development of artificial molecular machines, which can perform controlled motion at the nanoscale, is a frontier in chemistry and materials science. grc.org Xanthene derivatives have been successfully incorporated as structural components in molecular devices capable of photoregulated motion, acting as scaffolds for photoswitchable units. nih.govacs.org
A prominent example is a xanthene-based cyclic azobenzene dimer, which functions as a light-induced molecular hinge. nih.govacs.org In this system, the rigid xanthene framework serves as the anchor point for two azobenzene units. Azobenzene is a well-known photoswitch that undergoes reversible isomerization between its stable trans and metastable cis forms upon irradiation with specific wavelengths of light.
Upon photoirradiation, the molecule converts from an "open" trans-trans isomer to a "closed" cis-cis isomer. This transformation is not instantaneous but proceeds through a short-lived trans-cis intermediate. nih.govacs.org The structural change between the open and closed states, confirmed by X-ray crystal analysis, constitutes a significant and controllable hinge-like motion. nih.govacs.org This precise, light-driven actuation demonstrates the potential of xanthene-based systems in the creation of smart materials, molecular robotics, and nanoscale devices. grc.org The thermal stability of each state is a critical factor for device application; in this specific molecular hinge, the closed cis-cis isomer is remarkably stable, with a calculated lifetime of 6.43 years at 303 K, while the intermediate trans-cis isomer is transient, with a lifetime of only 2.73 minutes. nih.govacs.org
| Isomeric State | Description | Stimulus for Change | Resulting Motion | Lifetime at 303 K |
|---|---|---|---|---|
| trans-trans | Stable, open form | Photoirradiation | Closing motion | N/A (Stable ground state) |
| trans-cis | Short-lived intermediate | - | - | 2.73 minutes nih.govacs.org |
| cis-cis | Metastable, closed form | Thermal relaxation | Opening motion | 6.43 years nih.govacs.org |
Biological Activity Investigations Excluding Clinical Human Trials
Antimicrobial Properties
The antimicrobial potential of Dimethyl-9H-xanthene has been explored to a limited extent, with available research primarily focusing on its antibacterial action.
Activity against Bacteria (e.g., Bacillus subtilis)
A study identified this compound as one of several compounds isolated from an endophytic fungus that displayed antibacterial activity against Bacillus subtilis. researchgate.net This finding suggests a potential, though not yet extensively detailed, antibacterial property of the compound. At present, specific data regarding the minimum inhibitory concentration (MIC) or zones of inhibition for this compound against Bacillus subtilis are not available in the reviewed literature, preventing the creation of a detailed data table.
Activity against Fungi (e.g., Cryptococcus, Candida species)
There is currently no available scientific literature detailing the antifungal activity of this compound against fungal species such as Cryptococcus or Candida.
Antimalarial Activity (e.g., Plasmodium falciparum strains)
Scientific investigations into the antimalarial properties of this compound against strains of Plasmodium falciparum have not been reported in the available literature.
Anticancer Research
The potential of this compound as an anticancer agent remains largely unexplored, with no direct studies on its cytotoxicity or mechanisms of action currently available.
Cytotoxicity Studies on Cancer Cell Lines
There are no published studies that specifically investigate the cytotoxic effects of this compound on any cancer cell lines. Research on related xanthene structures often involves more complex derivatives.
Mechanisms of Action (e.g., Induction of Cell Cycle Arrest, p53 Activation, MDM2-p53 Inhibition)
Due to the absence of cytotoxicity studies, there is no information regarding the potential mechanisms of anticancer action for this compound, such as the induction of cell cycle arrest, activation of the p53 tumor suppressor protein, or inhibition of the MDM2-p53 interaction.
Antioxidant Activity
Xanthene derivatives have demonstrated notable potential as antioxidant agents. Their core structure is conducive to scavenging free radicals, a property crucial in combating oxidative stress. Oxidative stress is implicated in numerous pathological conditions, arising from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them.
A naturally occurring xanthene derivative, hermannol, which is (9-(7-methyloctyl)-9H-xanthene-2,3-diol), has shown strong antioxidant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with a reported IC50 value of 0.29 ± 0.011 mg/mL. nih.gov Furthermore, synthetic analogues have also been investigated. In a study involving a library of xanthene and thioxanthene (B1196266) derivatives, one compound demonstrated potent antioxidant inhibition activity with an IC50 value of 15.44 ± 6 nM. ijarsct.co.inresearchgate.net Other research has identified that monohydroxy, para-fluorine, and 2,4-dichlorine derivatives of xanthene exhibit significant free-radical scavenging abilities. researchgate.net The antioxidant effects of the broader class of xanthones, which share the tricyclic core, are also well-documented and often involve the modulation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov
Table 1: Antioxidant Activity of Selected Xanthene Derivatives
| Compound/Derivative | Assay | IC50 Value |
|---|---|---|
| Hermannol | DPPH radical scavenging | 0.29 ± 0.011 mg/mL nih.gov |
| Synthetic Xanthene Derivative (Compound 4) | Antioxidant Inhibition | 15.44 ± 6 nM ijarsct.co.in |
Note: This table is interactive and can be sorted by clicking the column headers.
Enzyme Inhibition Studies
Derivatives of the xanthene scaffold have been evaluated for their ability to inhibit various enzymes, indicating their potential as targeted therapeutic agents.
Trypanothione (B104310) Reductase (TR): This enzyme is crucial for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. As such, TR is a significant target for antiparasitic drug development. nih.gov Derivatives of 9,9-dimethylxanthene (B1361183) have been specifically synthesized and evaluated as inhibitors of Trypanosoma cruzi Trypanothione reductase. nih.govijarsct.co.in While these compounds were investigated, the studies concluded that a direct correlation between their inhibitory activity against the TR enzyme and their antiparasitic effects was not established, suggesting other mechanisms of action may be at play. nih.gov
Cyclooxygenase (COX) Enzymes: COX enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). A study on synthetic xanthene derivatives identified a compound that exhibited potent anti-inflammatory activity through the selective inhibition of cyclooxygenase-2 (COX-2). ijarsct.co.inresearchgate.net This compound displayed a COX-2 inhibition IC50 of 4.37 ± 0.78 nM and a high selectivity for COX-2 (3.83). ijarsct.co.inresearchgate.net
5-Lipoxygenase (5-LOX): The naturally derived xanthene, hermannol, also showed superior inhibition of the 5-lipoxygenase enzyme with an IC50 value of 0.67 ± 0.042 mg/mL, performing better than the standard nonsteroidal anti-inflammatory drug, indomethacin. nih.gov
Table 2: Enzyme Inhibition by Xanthene Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value |
|---|---|---|
| 9,9-dimethylxanthene derivatives | Trypanothione Reductase | Activity evaluated nih.govijarsct.co.in |
| Synthetic Xanthene Derivative (Compound 7) | Cyclooxygenase-2 (COX-2) | 4.37 ± 0.78 nM ijarsct.co.inresearchgate.net |
| Hermannol | 5-Lipoxygenase | 0.67 ± 0.042 mg/mL nih.gov |
Note: This table is interactive and can be sorted by clicking the column headers.
Immunomodulatory and Anti-inflammatory Effects
The anti-inflammatory properties of xanthene derivatives are closely linked to their enzyme inhibition capabilities and their influence on cellular signaling pathways. ijarsct.co.inresearchgate.net The inhibition of enzymes like COX-2 and 5-lipoxygenase directly reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. nih.govscience.gov
Beyond direct enzyme inhibition, certain xanthene scaffolds are suggested to possess immunomodulatory properties. ijarsct.co.in The biological effects of the related xanthone (B1684191) core have been associated with the modulation of various pro-inflammatory and anti-inflammatory cytokines. nih.gov These compounds can influence key signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govscience.gov By inactivating NF-κB, a central regulator of the immune response, these compounds can suppress the expression of pro-inflammatory genes and cytokine production, thereby exerting immunomodulatory effects. science.gov
Interaction with Biological Targets
The interaction of xanthene derivatives extends to other specific biological targets, leading to a variety of pharmacological effects.
Histamine (B1213489) Release Inhibition: Certain xanthene derivatives have been found to inhibit the release of histamine from mast cells. ijarsct.co.in Histamine is a key mediator in allergic inflammatory reactions. researchgate.net One synthesized compound, in particular, demonstrated a moderate antihistaminic effect and was noted for its ability to inhibit histamine release from peritoneal mast cells. ijarsct.co.in This suggests a potential role for such compounds in modulating allergic responses.
DNA Intercalation: DNA intercalation is a process where molecules insert themselves between the base pairs of DNA, which can disrupt DNA processes and lead to cellular effects. nih.gov While this mechanism is characteristic of some heterocyclic aromatic compounds used in therapeutics, there is currently no specific research data available from the provided search results indicating that this compound or its derivatives exert their biological effects through DNA intercalation.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is a cornerstone technique for the structural elucidation of xanthene derivatives.
¹H and ¹³C NMR: Proton and Carbon-13 NMR are routinely used to confirm the synthesis of the xanthene backbone and the placement of substituents. For instance, the structure of 9,9-dimethyl-9H-xanthene, obtained from the reaction of diphenyl ether with acetone (B3395972), was confirmed using ¹H and ¹³C NMR. chemicalbook.com The purity of the resulting product was further analyzed and confirmed by liquid chromatography to be 99.5%. chemicalbook.com Similarly, for derivatives like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (commonly known as xantphos), 2D NMR methods are employed to assign the ¹H and ¹³C spectra, confirming functionalization at the 4 and 5 positions of the xanthene unit. researchgate.net In studies of copper complexes incorporating xantphos (B1684198), ¹H NMR data indicate that the orientation of ligands is retained in solution. researchgate.net
³¹P NMR: For phosphorus-containing xanthene derivatives, such as the widely used ligand xantphos, ³¹P NMR spectroscopy is critical. The ³¹P NMR spectrum for xantphos and its derivatives typically shows a single resonance, indicating one phosphorus environment in the molecule. researchgate.netnih.gov This is crucial for verifying the integrity of the phosphine (B1218219) groups, which are key to the catalytic activity of these compounds. nih.gov
| Compound/Derivative | Nucleus | Key Chemical Shifts (δ/ppm) or Observations |
| 9,9-dimethyl-9H-xanthene | ¹H, ¹³C | Spectra used to confirm structure. chemicalbook.com |
| XantphosMes₂ | ³¹P | Resonance at δ −25.8 ppm. researchgate.net |
| 4,5-bis(di-tert-butylphosphino)-2,7-di-tert-butyl-9,9-dimethylxanthene | ³¹P | Resonance at δ −36.2 ppm. researchgate.net |
| [Cu(xantphos)(5,6′-Me₂bpy)][PF₆] | ¹H | Data indicate preferred ligand orientation in solution. researchgate.net |
Mass Spectrometry (MS, GC-MS)
Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are vital for determining the molecular weight and fragmentation patterns of Dimethyl-9H-xanthene derivatives, confirming their identity and purity.
GC-MS analysis has been documented for various xanthene compounds. For example, the PubChem database contains GC-MS data for 1,3-Dimethyl-9H-xanthene-9-one and (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide]. nih.govnih.gov The technique is also used to identify xanthene derivatives in natural product extracts; one study identified 1,3-dimethoxy-2-(hydroxymethyl)-9H-xanthene from a Beauveria bassiana acetone extract. researchgate.net Another analysis of Guiera senigalensis extract revealed the presence of 9H-Xanthene-9-one, 1,3,5,6-tetramethoxy- as a major component. researchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectra for the parent compound, 9H-xanthene, which serves as a benchmark for the fragmentation patterns of its derivatives. nist.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecular structure of xanthene derivatives.
IR spectroscopy is frequently used to confirm the presence of key structural features. The NIST WebBook hosts a reference gas-phase IR spectrum for 9H-xanthene, showing characteristic C-H and C-O-C stretching and bending vibrations. nist.gov For substituted compounds like 1,3-Dimethyl-9H-xanthene-9-one, the IR spectrum clearly shows the carbonyl (C=O) stretching frequency, confirming the ketone functionality. nih.gov In more complex systems, such as (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine), Attenuated Total Reflectance (ATR)-IR spectroscopy is used to obtain the vibrational spectrum of the pure sample. nih.gov
Raman spectroscopy offers complementary information and has been used alongside IR to characterize newly synthesized xanthenes. goums.ac.ir This dual approach provides a more complete picture of the vibrational modes of the molecule. goums.ac.irresearchgate.net Raman and IR are foundational techniques for identifying the molecular fingerprints of compounds, and the characteristic vibrations of the xanthene ring are detectable with these methods. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within this compound and its derivatives. The absorption maxima (λ_max) are sensitive to the conjugation of the system and the nature of any substituents.
Studies on various xanthene derivatives report their characterization by UV-Vis spectroscopy. goums.ac.ir For instance, the UV-Vis spectrum of 2-Bromo-9,9-dimethyl-9H-xanthene is used to assess the electronic effects of the bromine substituent by comparing its absorption maxima to non-brominated analogues. Theoretical calculations using semi-empirical methods have been performed to simulate the UV-visible absorption spectra of xanthene-based leuco dyes, showing good correlation with experimental spectra measured in solution. ubc.ca The absorption properties are critical for applications involving light absorption, such as in dyes and photosensitizers. rsc.org
Fluorescence and Photoluminescence Spectroscopy
Many xanthene derivatives are highly fluorescent, a property that is extensively studied using fluorescence and photoluminescence spectroscopy. These techniques are crucial for applications in bio-imaging, laser technologies, and as fluorescent probes. researchgate.net
The fluorescence properties are highly dependent on the molecular structure. For example, 2-Bromo-9,9-dimethyl-9H-xanthene was found to exhibit enhanced fluorescence intensity and stability, making it suitable for live-cell imaging. The introduction of heteroatoms can also tune the photophysical properties; certain heavy-atom-free BN-substituted xanthene derivatives have been shown to exhibit both fluorescence and organic room temperature phosphorescence (ORTP). chemistryviews.org Conversely, some nitrogen-substituted xanthenes are designed to be efficient quenchers of luminescence, a property utilized in fluorescence resonance energy transfer (FRET) assays. google.comgoogle.com These compounds typically have absorption maxima above 530 nm but show little to no observable fluorescence themselves. google.com The fluorogenic behavior of some xanthenes, which involves an equilibrium between a non-fluorescent "ring-closed" spirolactone and a fluorescent "ring-opened" zwitterion, is a key feature for developing "turn-on" fluorescent probes. nih.gov
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy provides dynamic information about the excited states of xanthene derivatives, such as fluorescence lifetimes and energy transfer rates.
This technique has been used to investigate fluorescence resonance energy transfer (FRET) between coumarin (B35378) dyes (as donors) and xanthene derivatives like pyronin B and pyronin Y (as acceptors). psu.edutubitak.gov.tr By measuring the fluorescence lifetime of the donor in the presence and absence of the acceptor, researchers can determine the efficiency and rate of energy transfer. psu.edu In another application, picosecond time-resolved fluorescence measurements were used to determine the rate of electron transfer from photoexcited xanthene dyes to the conduction band of carbon nitride (C₃N₄) in dye-sensitized photocatalytic systems. acs.org These kinetic studies are essential for understanding and optimizing the performance of such systems. acs.org
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived excited states, such as triplet states and radical ions, which are often not observable by steady-state methods.
This methodology has been extensively applied to study the photophysical properties of xanthene dyes. icm.edu.pl In these experiments, a laser pulse excites (pumps) the sample, and a second, delayed pulse probes the absorption of the transient species formed. researchgate.net For dyes like eosin (B541160) Y and rose bengal, transient absorption spectroscopy has been used to identify triplet-triplet absorption bands at wavelengths where the ground state does not absorb. icm.edu.placs.org This allows for the study of processes like intersystem crossing and the reactivity of the triplet state. icm.edu.pl The technique has also been instrumental in studying the dynamics of electron injection from xanthene dyes adsorbed on TiO₂ nanoparticle surfaces, by monitoring the bleach of the dye's ground state absorption and its subsequent recovery. researchgate.net
Single Crystal X-ray Crystallography for Molecular Structure Elucidation
Research on xanthene derivatives has successfully employed this technique to elucidate their complex structures. For instance, the analysis of a phosphine ligand derivative, (2,7-dihexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane), revealed a folded and deformed xanthene unit. researchgate.net The crystallographic data confirmed its molecular structure and provided precise atomic coordinates. researchgate.net Similarly, the structure of a xanthene derivative synthesized from the reaction of salicylaldehyde (B1680747) with 5,5-dimethylcyclohexane-1,3-dione (B117516) was elucidated using X-ray diffraction of a single crystal, confirming its formation and stereochemistry. goums.ac.ir
Structural analyses of related compounds, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones, have provided further insight into the conformational possibilities of the xanthene framework. researchgate.net In one case, the cyclohexane (B81311) ring was found in an envelope conformation, while the central pyran ring adopted a flattened-boat conformation. researchgate.net These detailed structural findings are crucial for understanding structure-property relationships.
Table 1: Crystallographic Data for a this compound Derivative This table presents single-crystal X-ray diffraction data for (2,7-dihexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane). researchgate.net
| Parameter | Value |
| Chemical Formula | C₅₁H₅₆OP₂ |
| Crystal System | Monoclinic |
| Space Group | C 2/c |
| a (Å) | 20.1788(4) |
| b (Å) | 13.0247(4) |
| c (Å) | 18.0172(5) |
| β (°) | 119.874(2) |
| Volume (ų) | 4106.1(2) |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 173(2) |
| R-factor (Rgt(F)) | 0.0363 |
Data sourced from the crystallographic study of a specific this compound derivative. researchgate.net
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to characterize crystalline materials. eag.com It provides information on crystal structure, phase composition, and preferred crystal orientation. eag.com For derivatives of this compound, powder XRD (XRPD) is particularly useful for analyzing the structural properties of polycrystalline samples. acs.orgresearchgate.net
The technique works by directing a monochromatic beam of X-rays at a sample and measuring the scattered intensity as a function of the scattering angle. eag.com The resulting diffraction pattern serves as a unique fingerprint of the crystalline phases present in the material. eag.com This analysis is critical in materials science applications, for example, in the development of novel organic electronic devices.
Studies on 14-aril-14H-dibenzo[a,j]xanthene derivatives, which are structurally related to this compound, have utilized XRPD to analyze their structural properties for use as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The analysis helps in understanding the morphology and degree of crystallinity of thin films, which significantly influences device performance. The technique can identify and quantify crystalline phases, measure average crystallite size, and determine the ratio of crystalline to amorphous material. eag.com
Table 2: Applications of XRD in the Analysis of Xanthene Derivatives
| Analytical Goal | Application in Xanthene Research | Reference |
| Phase Identification | Identifies the crystalline phases present in synthesized xanthene derivative powders and thin films. | eag.com |
| Crystallinity Assessment | Determines the degree of crystallinity, which affects the electronic and optical properties of materials for OLEDs. | eag.comacs.org |
| Structural Property Analysis | Investigates the solid-state packing and morphology of novel xanthene derivatives developed as hole-transporting materials. | acs.orgresearchgate.net |
| Characterization of Synthesis Components | Used to characterize catalysts, such as copper-MOFs, employed in the synthesis of new benzoxanthenone derivatives. | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals and transition metal ions. mdpi.comresearchgate.net While this compound itself is not a radical, many xanthene derivatives are studied for their antioxidant and radical-scavenging properties. goums.ac.ir EPR is the definitive method for evaluating such activity. jove.com
The technique involves placing a sample in a strong magnetic field and irradiating it with microwaves. mdpi.com The absorption of microwaves is measured, providing a spectrum with characteristics like the g-value and hyperfine coupling constants, which can identify the specific radical species. mdpi.com Due to the short lifetime of many biologically relevant radicals like superoxide (B77818), a method called spin trapping is often employed. mdpi.com This involves using a "spin trap" molecule that reacts with the unstable radical to form a more stable radical adduct, which can be readily detected by EPR. mdpi.com
Studies investigating the radical scavenging capacity of various compounds often use the xanthine/xanthine oxidase system to generate superoxide radicals (O₂⁻), which are then detected by EPR. jst.go.jp The reduction in the EPR signal intensity in the presence of a test compound indicates its scavenging ability. jst.go.jp This methodology is directly applicable to assessing the potential antioxidant effects of new this compound derivatives.
Table 3: Typical EPR Spectroscopy Parameters for Radical Detection This table shows example settings for detecting superoxide radical adducts, as reported in studies on radical scavenging. jst.go.jp
| Parameter | Typical Value |
| Central Field | 3505 ± 50 G |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 2.0 G |
| Microwave Power | 1.02 - 1.75 mW |
| Gain | 65 - 78 dB |
| Scan Time | ~21 s |
| Time Constant | 1.28 - 40.96 ms |
Parameters are illustrative and sourced from general EPR studies on radical scavenging. jst.go.jp
Cyclic Voltammetry for Electrochemical Properties
Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox properties of chemical species. For this compound derivatives, CV is essential for determining their electron-donating or -accepting capabilities, which is crucial for their application in organic electronics. acs.org The analysis provides key parameters such as oxidation and reduction potentials, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net
In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values in a solution containing the analyte and a supporting electrolyte. rsc.org The resulting current is plotted against the applied potential to generate a cyclic voltammogram. rsc.org
This technique has been applied to investigate novel 14-aril-14H-dibenzo[a,j]xanthene derivatives as potential hole-transporting materials. acs.orgresearchgate.net By measuring their oxidation potentials, researchers can assess their ability to transport positive charge carriers (holes) and evaluate their suitability for use in OLEDs. acs.org The data obtained from CV helps in designing molecules with tailored electronic properties for enhanced device performance.
Table 4: Experimental Setup for Cyclic Voltammetry of Xanthene Derivatives This table outlines typical components and conditions used for CV analysis. rsc.org
| Component | Description |
| Solvent System | Anhydrous Dichloromethane (DCM) for oxidation |
| Anhydrous Dimethylformamide (DMF) for reduction | |
| Supporting Electrolyte | 0.1 M Tetra(n-butyl)ammonium hexafluorophosphate (B91526) (n-Bu₄NPF₆) |
| Working Electrode | Platinum (Pt) |
| Counter Electrode | Platinum (Pt) wire |
| Reference Electrode | Silver (Ag) wire (pseudo-reference) |
| Atmosphere | Inert (Nitrogen) |
Setup details are based on a representative electrochemical analysis. rsc.org
Table 5: Electrochemical Data Derived from Cyclic Voltammetry This table illustrates the type of data obtained from CV analysis of xanthene derivatives for electronics applications. acs.orgresearchgate.net
| Derived Parameter | Significance |
| Oxidation Onset Potential | Used to calculate the HOMO energy level, indicating hole-injection ability. |
| Reduction Onset Potential | Used to calculate the LUMO energy level, indicating electron-injection ability. |
| HOMO Energy Level (eV) | Determines the energy required to remove an electron from the molecule. |
| LUMO Energy Level (eV) | Determines the energy released when an electron is added to the molecule. |
| Electrochemical Band Gap (eV) | The difference between HOMO and LUMO levels, related to electronic stability. |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of xanthene derivatives is undergoing a significant transformation, driven by the principles of green chemistry to enhance efficiency and sustainability. hilarispublisher.com Researchers are moving away from traditional methods that often rely on hazardous solvents and harsh catalysts, towards more eco-friendly alternatives. nih.gov A major focus is the development of one-pot, multicomponent reactions (MCRs) that improve atom economy and reduce waste by combining multiple reaction steps without isolating intermediates. mdpi.com
Recent advancements include the use of ultrasound irradiation as a sustainable energy source, which has been shown to accelerate reaction times and improve yields under milder conditions. unito.itnih.gov For instance, the ultrasound-assisted condensation of aldehydes with β-naphthol or dimedone using eco-friendly catalysts has produced functionalized xanthenes in high yields (75-95%). nih.govunito.it Solvent-free reaction conditions are also being explored, utilizing recyclable heterogeneous catalysts like DABCO/Amberlyst-15, which further minimizes the environmental impact. mdpi.com These modern approaches not only offer higher efficiency but are also crucial for the cost-effective and scalable production of xanthene derivatives. hilarispublisher.commdpi.com
| Method | Catalyst | Conditions | Key Advantages | Yield (%) |
|---|---|---|---|---|
| Ultrasound-assisted condensation | NH4H2PO4/SiO2 | Water, 40 min | Reduced reaction time, eco-friendly solvent | 85-94 |
| Ultrasound-assisted three-component reaction | ZrCl4 | Ethanol, 70-82 min | High yields, sustainable technique | 75-95 |
| One-pot multicomponent reaction | DABCO/Amberlyst-15 | Solvent-free, 120°C | Heterogeneous catalyst, atom-economical, recyclable catalyst | Good to Excellent |
| Ultrasound-assisted synthesis | Zn(OAc)2 | Ethanol, 15-45 min | Short reaction time, good to excellent yields | 84-95 |
Advanced Ligand Design for Specialized Catalytic Transformations
The rigid backbone of the 9,9-dimethyl-9H-xanthene is a foundational structure for the design of advanced phosphine (B1218219) ligands, most notably Xantphos (B1684198) ligands like (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine). avantorsciences.com These ligands are highly valued in organometallic chemistry and catalysis, particularly for transition-metal-catalyzed cross-coupling reactions. The specific geometry imposed by the xanthene scaffold results in a large "natural bite angle" for the phosphine groups, a critical parameter that influences the catalytic activity and selectivity of the metal center.
This unique structural feature allows for precise control over the geometry of the catalytic complex, which is essential for specialized transformations such as Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.com The development of new ligands based on the dimethyl-9H-xanthene architecture continues to be an active area of research, with efforts focused on tuning the steric and electronic properties of the phosphine substituents to achieve even greater control over catalytic performance for a broader range of substrates. hilarispublisher.com
Next-Generation Fluorescent Probes for Complex Biological Systems
The this compound core is a key component in the development of next-generation fluorescent probes for imaging complex biological systems. chemimpex.comcncb.ac.cn Its derivatives, such as fluorescein (B123965) and rhodamine, are renowned for their excellent photophysical properties, including high quantum yields and stability. nih.govresearchgate.net The spirocyclic structure of many xanthene-based probes allows for a clever "off-on" switching mechanism; the molecule is colorless and non-fluorescent in its closed spirocyclic form but becomes highly fluorescent upon reacting with a specific analyte that triggers the ring-opening. nih.gov
This principle is being harnessed to create highly sensitive and selective probes for a variety of targets. Researchers have successfully designed xanthene-based probes for detecting metal ions like Hg2+, as well as biologically important small molecules such as thiophenols, in living cells and even in mice. rsc.orgrsc.org Future research is focused on developing probes that operate in the near-infrared (NIR) region, which offers advantages for in vivo imaging, including deeper tissue penetration and reduced background autofluorescence. researchgate.netmagtech.com.cn The chemical versatility of the xanthene scaffold allows for fine-tuning of its spectral properties and for the attachment of specific recognition units to target a wide array of biological molecules and processes. chemimpex.comnih.gov
| Probe Base | Target Analyte | Key Feature | Application |
|---|---|---|---|
| Xanthene-fluorene | Hg2+ ions | High selectivity and sensitivity | Detection in buffer solution and strip tests |
| Near-infrared (NIR) xanthene | Thiophenol | NIR fluorescence | Imaging in living cells and mice |
| Silicon-substituted xanthene | Various metal ions, pH, enzymes | Excellent NIR photophysical properties | Biological imaging |
| Spirocyclic xanthene | Enzymes, small molecules | Spirocyclic "off-on" switch | Targeted labeling of organelles and proteins |
Integration of this compound Architectures in Multifunctional Materials
The unique structural and photophysical properties of this compound make it an attractive building block for the creation of multifunctional materials. chemimpex.com Its rigid, planar structure and high fluorescence efficiency are being exploited in the development of advanced materials for optoelectronics, such as Organic Light Emitting Diodes (OLEDs) and organic photovoltaic cells. chemimpex.com
A promising area of research is the incorporation of xanthene dyes into Metal-Organic Frameworks (MOFs). nih.gov These hybrid materials combine the porous, crystalline structure of MOFs with the photoactive properties of xanthene dyes. researchgate.net Such xanthene-containing MOFs are being investigated for applications in photocatalysis, where the framework can enhance the stability and activity of the dye, and for chemical sensing, where the pores of the MOF can selectively bind analytes that interact with the embedded dye. nih.govresearchgate.net The ability to use xanthene derivatives as linkers or encapsulated guests within MOFs opens up possibilities for designing highly ordered, multifunctional materials with tailored optical and catalytic properties. researchgate.net
Deeper Computational Insight into Reaction Mechanisms and Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the reaction mechanisms and structure-property relationships of this compound derivatives. rsc.org Theoretical calculations allow researchers to model the electronic structure and geometry of these molecules with high accuracy, providing insights that can be difficult to obtain through experiments alone. semanticscholar.org
DFT studies have been used to predict and rationalize the spectroscopic properties (NMR, FT-IR, UV-Vis) of newly synthesized xanthene compounds, showing good agreement with experimental data. semanticscholar.orgresearchgate.netbohrium.com Furthermore, computational models are employed to explore the mechanisms of synthetic reactions and to understand the nature of electronic transitions that govern the fluorescent properties of xanthene-based probes. rsc.orgresearchgate.net These theoretical insights are crucial for the rational design of new molecules with optimized properties, whether for catalysis, fluorescence imaging, or materials science. By predicting how structural modifications will affect molecular behavior, computational studies can guide synthetic efforts and accelerate the discovery of new functional derivatives. researchgate.net
Exploration of Undiscovered Biological Activities and Therapeutic Potential (Pre-clinical)
The xanthene scaffold is a well-established pharmacophore present in various bioactive natural products and clinically relevant drugs. nih.govnih.govablesci.com Derivatives of 9,9-dimethyl-9H-xanthene are a subject of ongoing pre-clinical research to explore their therapeutic potential across a wide range of diseases. The substitution pattern on the xanthene nucleus, particularly at the 9-position, has a significant impact on the compound's biological activity. ijarsct.co.in
Pre-clinical studies have revealed that various derivatives possess promising biological activities, including anticancer, antibacterial, antiparasitic, antifungal, and anti-inflammatory properties. nih.govacs.org For example, specific tetrahydro-dimethyl-xanthene-dione derivatives have shown promising anticancer effects in vitro. dntb.gov.ua Other studies have identified xanthene derivatives with insecticidal activity against agricultural pests and disease vectors. researchgate.net The ongoing exploration of the vast chemical space accessible through modification of the this compound core promises to uncover new lead compounds for drug discovery. ijarsct.co.inresearchgate.net
| Derivative Class | Reported Biological Activity | Model System / Target |
|---|---|---|
| Tetrahydro-dimethyl-xanthene-diones | Anticancer | In vitro studies |
| General 9-substituted xanthenes | Antiparasitic, antibacterial, cytotoxic | Various pathogens and cell lines |
| Penicixanthenes A-D (natural products) | Insecticidal | Helicoverpa armigera, Culex quinquefasciatus |
| Xanthene-cysteine conjugates | Anticancer, antioxidant, anti-inflammatory (COX-2 inhibition) | Caco-2, Hep G2, and HeLa cancer cell lines |
| Blumeaxanthene II (natural product) | Cytotoxic | Bel-7404 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
